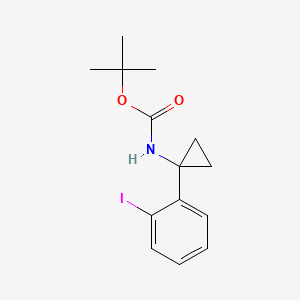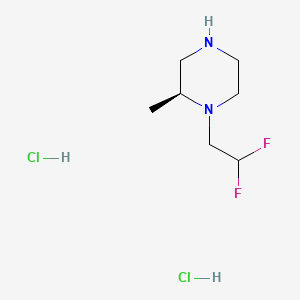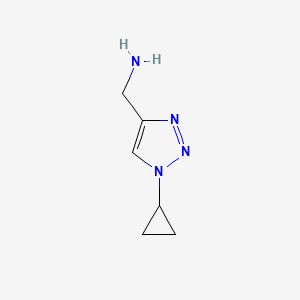
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine: is a heterocyclic compound that features a triazole ring substituted with a cyclopropyl group and a methanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts to yield the 1,2,3-triazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of click chemistry, which are scalable and efficient, suggest that similar methodologies could be adapted for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The triazole ring can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction of the triazole ring is less common but can be achieved under specific conditions.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Antiviral Agents: Triazole derivatives have shown potential as antiviral agents.
Enzyme Inhibition: Some triazole compounds inhibit enzymes like carbonic anhydrase, making them useful in medicinal chemistry.
Industry:
Mecanismo De Acción
The mechanism of action for (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine largely depends on its application. In enzyme inhibition, the triazole ring interacts with the active site of the enzyme, often through hydrogen bonding and hydrophobic interactions . This interaction can inhibit the enzyme’s activity, leading to various biological effects.
Comparación Con Compuestos Similares
- (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine
- (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine
- (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine
Uniqueness:
- Cyclopropyl Group: The presence of the cyclopropyl group in (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets .
- Triazole Ring: The 1,2,3-triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold in medicinal chemistry .
Propiedades
Fórmula molecular |
C6H10N4 |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
(1-cyclopropyltriazol-4-yl)methanamine |
InChI |
InChI=1S/C6H10N4/c7-3-5-4-10(9-8-5)6-1-2-6/h4,6H,1-3,7H2 |
Clave InChI |
ALOASSNKLXEWBW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=C(N=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


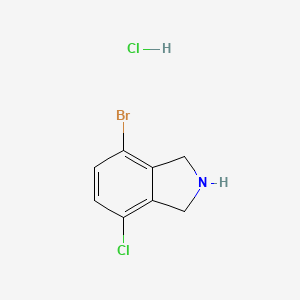
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide](/img/structure/B15302346.png)
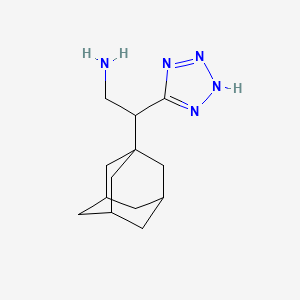
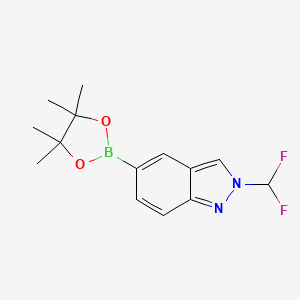
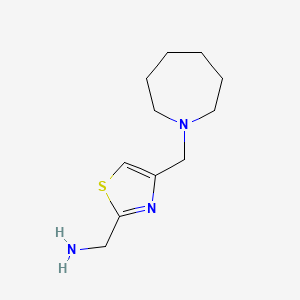
![4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15302376.png)
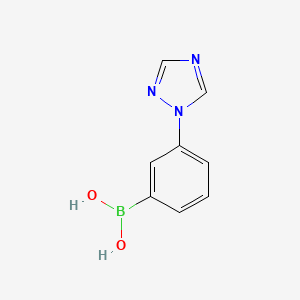
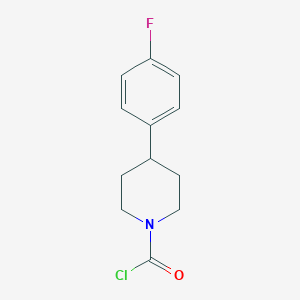
![5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15302388.png)
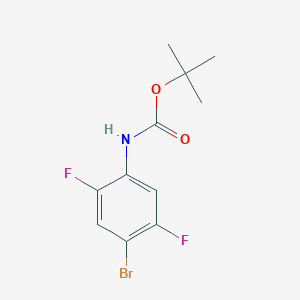
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1,3-thiazol-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B15302411.png)
